molecular formula C42H85N3O5S B12723428 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate CAS No. 93922-67-9

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate

Cat. No.: B12723428
CAS No.: 93922-67-9
M. Wt: 744.2 g/mol
InChI Key: IOIXBUJAKFHCBU-UHFFFAOYSA-N
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Description

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is a synthetic organic compound that belongs to the class of imidazolinium salts. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound allows it to interact with different molecular targets, making it useful in a variety of fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate typically involves the reaction of heptadecylamine with methyl iodide to form the corresponding quaternary ammonium salt. This intermediate is then reacted with stearamidoethylamine to introduce the stearamidoethyl group. Finally, the imidazolinium ring is formed through cyclization, and the compound is converted to its methyl sulfate salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in cell culture and molecular biology experiments to enhance cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.

Mechanism of Action

The mechanism of action of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and enhancing permeability. This property is particularly useful in drug delivery and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with surfactant properties.

    Dodecylbenzenesulfonic acid (DBSA): A surfactant used in various industrial applications.

    Benzalkonium chloride (BAC): A widely used disinfectant and surfactant.

Uniqueness

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is unique due to its specific structure, which combines a long hydrophobic tail with a hydrophilic imidazolinium head group. This combination provides it with superior surfactant properties and the ability to interact with a wide range of molecular targets.

Properties

CAS No.

93922-67-9

Molecular Formula

C42H85N3O5S

Molecular Weight

744.2 g/mol

IUPAC Name

N-[2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]octadecanamide;methyl sulfate

InChI

InChI=1S/C41H81N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-42-36-38-44(40,3)39-37-43-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4)

InChI Key

IOIXBUJAKFHCBU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=[NH+]CC[N+]1(C)CCNC(=O)/C=C/CCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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